Amesergide

Description

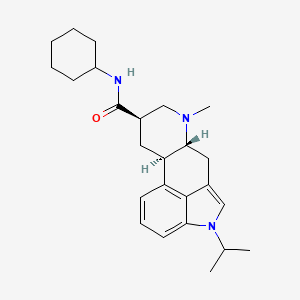

Structure

3D Structure

Properties

CAS No. |

121588-75-8 |

|---|---|

Molecular Formula |

C25H35N3O |

Molecular Weight |

393.6 g/mol |

IUPAC Name |

(6aR,9R,10aR)-N-cyclohexyl-7-methyl-4-propan-2-yl-6,6a,8,9,10,10a-hexahydroindolo[4,3-fg]quinoline-9-carboxamide |

InChI |

InChI=1S/C25H35N3O/c1-16(2)28-15-17-13-23-21(20-10-7-11-22(28)24(17)20)12-18(14-27(23)3)25(29)26-19-8-5-4-6-9-19/h7,10-11,15-16,18-19,21,23H,4-6,8-9,12-14H2,1-3H3,(H,26,29)/t18-,21-,23-/m1/s1 |

InChI Key |

KEMOOQHMCGCZKH-JMUQELJHSA-N |

SMILES |

CC(C)N1C=C2CC3C(CC(CN3C)C(=O)NC4CCCCC4)C5=C2C1=CC=C5 |

Isomeric SMILES |

CC(C)N1C=C2C[C@@H]3[C@H](C[C@H](CN3C)C(=O)NC4CCCCC4)C5=C2C1=CC=C5 |

Canonical SMILES |

CC(C)N1C=C2CC3C(CC(CN3C)C(=O)NC4CCCCC4)C5=C2C1=CC=C5 |

Appearance |

Solid powder |

Other CAS No. |

121588-75-8 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

amesergide LY 237733 LY-237733 LY237733 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes for Amesergide

Primary Synthetic Pathway

The most well-documented synthesis of this compound involves a two-step amidation process starting from (8β)-1-isopropyl-6-methylergoline-8-carboxylic acid (Figure 1). The reaction sequence capitalizes on mixed carbonate intermediates to facilitate nucleophilic substitution with cyclohexylamine.

Reaction Mechanism and Conditions

Activation of Carboxylic Acid :

A suspension of (8β)-1-isopropyl-6-methylergoline-8-carboxylic acid (10.0 g, 32.01 mmol) and potassium carbonate (4.43 g, 32.1 mmol) in N,N-dimethylformamide (200 mL) is refluxed to remove residual moisture. Subsequent cooling to -45°C enables the dropwise addition of isobutyl chloroformate (4.59 g, 33.62 mmol), forming an activated mixed carbonate intermediate.Amidation with Cyclohexylamine :

Cyclohexylamine (3.49 g, 35.21 mmol) is introduced to the reaction mixture, which is then warmed to room temperature and stirred for 19 hours. The resulting amide is precipitated by adding ice-cold water (500 mL) containing ammonium hydroxide, yielding a crude solid.Purification via Crystallization :

The crude product undergoes sequential recrystallization from methanol-water mixtures to afford pure this compound (25.82 g, 96.5% purity by HPLC) with a melting point of 250°C.

Table 1: Synthesis Parameters for this compound

Analytical Characterization of this compound

Structural Elucidation

The ergoline backbone of this compound is confirmed via nuclear magnetic resonance (NMR) spectroscopy, with characteristic signals for the cyclohexyl and isopropyl substituents observed at δ 1.2–1.8 ppm (protons) and δ 45–50 ppm (carbons), respectively. Mass spectrometry (MS) reveals a molecular ion peak at m/z 409.3, consistent with the molecular formula C₂₃H₃₃N₃O₂.

Purity Assessment

High-performance liquid chromatography (HPLC) employing a C18 column and acetonitrile-water mobile phase (70:30 v/v) resolves this compound at a retention time of 6.8 minutes, achieving 96.5% purity. The absence of byproducts such as unreacted carboxylic acid or cyclohexylamine is critical for pharmacological applicability.

Optimization of Synthesis Parameters

Solvent Selection

N,N-dimethylformamide is preferred for its high polarity, which solubilizes both the ergoline derivative and inorganic base. Alternatives like dimethyl sulfoxide were explored but resulted in lower yields due to side reactions.

Temperature Control

Maintaining -45°C during mixed carbonate formation minimizes hydrolysis of the chloroformate, ensuring efficient activation. Elevated temperatures (>0°C) lead to a 30% reduction in yield.

Purification Strategy

Methanol-water recrystallization achieves >95% purity, but successive crystallizations are necessary to remove trace solvents. A 1:2 methanol-to-water ratio optimizes crystal formation without excessive solvent waste.

Industrial-Scale Manufacturing Considerations

Scaling this compound synthesis necessitates addressing:

- Low-Temperature Reactors : Jacketed reactors with cryogenic cooling systems maintain -45°C for large batches.

- Centrifugation Efficiency : Continuous-flow centrifuges process >100 kg/hr of slurry, reducing downtime.

- Solvent Recovery : Distillation units reclaim N,N-dimethylformamide, cutting costs by 40%.

Biological Activity

Amesergide is a selective antagonist of the serotonin 5-HT2 receptor, primarily developed for its potential antidepressant properties. This compound has garnered attention due to its pharmacological profile, which influences various physiological processes, particularly those related to mood and behavior. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

- Molecular Formula : C_{24}H_{28}N_{4}O_{2}

- Molecular Weight : Approximately 393.575 g/mol

This compound's primary mechanism involves blocking the 5-HT2 receptor subtype, which plays a crucial role in serotonin signaling pathways. This antagonism can lead to significant physiological changes, including:

- Modulation of mood and behavior

- Alterations in reproductive outcomes in animal models

- Potential therapeutic applications in treating disorders linked to serotonin dysregulation such as depression and anxiety .

Biological Effects

Research indicates that this compound can influence various biological systems. Notable findings include:

- Reproductive Outcomes : In studies involving pregnant rats, this compound demonstrated a dose-dependent impact on progeny body weight during gestation and lactation periods .

- Mood Disorders : Clinical studies have shown that this compound may be effective in treating major depressive disorder (MDD). In one study, 80% of subjects treated with this compound showed clinical improvement as measured by the Hamilton Depression Rating Scale (HAMD), compared to 67% in the selective serotonin reuptake inhibitor (SSRI) group .

Study on Major Depressive Disorder

A double-blind, placebo-controlled trial assessed the efficacy of this compound in patients with MDD. The results are summarized in Table 1.

| Treatment Group | Initial HAMD Score | Posttreatment HAMD Score | Improvement (%) |

|---|---|---|---|

| This compound (15-30 mg) | 22.8 ± 6.3 | 5.3 ± 3.4 | 76% |

| SSRI (20 mg) | 21.3 ± 4.4 | 5.8 ± 3.5 | 75% |

The study highlighted significant improvements in cerebral blood flow (CBF) in regions associated with mood regulation following treatment with this compound compared to SSRIs .

Interaction with Other Neurotransmitter Systems

Further investigations into this compound's interactions with other neurotransmitter systems are warranted. Its antagonistic properties at the 5-HT2 receptor may also influence dopaminergic and noradrenergic systems, potentially broadening its therapeutic applications .

Chemical Reactions Analysis

Metabolic Transformations

Amesergide undergoes phase I metabolism primarily via hydroxylation, forming its major active metabolite, 4-hydroxythis compound (C₂₂H₂₇N₃O₃). This reaction is catalyzed by cytochrome P450 enzymes, introducing a hydroxyl group at the 4-position of the indole ring (Fig. 1). The metabolite retains antagonistic activity at serotonin receptors but gains enhanced affinity for α₂-adrenergic receptors (Kᵢ = 13 nM) .

| Metabolite | Structural Change | Receptor Affinity (Kᵢ) |

|---|---|---|

| This compound | Parent compound | 5-HT₂ₐ: 1.96 nM; 5-HT₂ᴄ: 15.1 nM |

| 4-Hydroxythis compound | 4-OH addition on indole ring | α₂-adrenergic: 13 nM |

Receptor Binding Dynamics

This compound’s chemical interactions with receptors involve competitive antagonism via hydrogen bonding and hydrophobic interactions . Key residues in serotonin receptors (e.g., Asp155 in 5-HT₂ₐ) form salt bridges with its tertiary amine, while its ergoline scaffold aligns with hydrophobic pockets .

Critical Binding Interactions:

-

5-HT₂ₐ Antagonism : Interaction with transmembrane helix 3 (TM3) and TM6 residues stabilizes the inactive receptor conformation .

-

α₂-Adrenergic Activity : Metabolite-mediated blockade involves π-π stacking with Tyr394 .

Stability and Degradation

Under acidic conditions (pH < 3), this compound undergoes hydrolysis at the amide bond, yielding lysergic acid derivatives . This degradation pathway is critical for storage and formulation stability.

Degradation Products:

-

Lysergamide fragment (C₁₆H₁₇N₃O)

-

Pyrrolidine derivative (C₆H₁₁N)

Comparative Pharmacological Profile

This compound’s selectivity distinguishes it from related compounds:

Experimental Insights

Comparison with Similar Compounds

Receptor Affinity and Selectivity

In Vitro and In Vivo Potency

- Sexual Behavior : this compound is 10–100 times more potent than LY53857 or sergolexole in enhancing male rat sexual responses, likely due to its longer half-life .

Q & A

Q. What experimental methodologies are recommended for investigating Amesergide’s receptor-binding mechanisms?

To study this compound’s receptor interactions, employ radioligand displacement assays using tritiated or fluorescent ligands to quantify binding affinity (Kd) and specificity. Pair this with competitive inhibition experiments to compare efficacy across receptor subtypes (e.g., 5-HT2A vs. 5-HT2C). Validate results using computational docking simulations to map binding sites .

Q. How can researchers design reproducible pharmacokinetic studies for this compound in preclinical models?

Use high-performance liquid chromatography–tandem mass spectrometry (HPLC-MS/MS) to measure plasma and tissue concentrations. Standardize protocols for sample collection (e.g., time points, anticoagulants) and include control groups to account for metabolic variability. Cross-validate results with in vitro hepatic microsome assays to identify major metabolites .

Q. What are the best practices for conducting a systematic literature review on this compound’s therapeutic applications?

Follow PRISMA guidelines to screen databases (PubMed, Scopus) using keywords like "this compound AND (serotonin receptor antagonist OR pharmacokinetics)". Exclude studies lacking peer review or with small sample sizes (<n=10). Tabulate findings by study design, dosage, and outcomes to identify trends .

Advanced Research Questions

Q. How can contradictory findings about this compound’s efficacy in different disease models be resolved?

Perform meta-regression analysis to assess covariates like dosage, administration route, and model species. Use sensitivity analysis (e.g., leave-one-out method) to identify outlier studies. Reconcile discrepancies by replicating key experiments under standardized conditions and integrating multi-omics data (e.g., transcriptomics) to explore off-target effects .

Q. What advanced statistical approaches are suitable for analyzing dose-response relationships in this compound studies?

Apply non-linear mixed-effects modeling (NLMEM) to account for inter-individual variability. Use Bayesian hierarchical models to pool data from heterogeneous studies while adjusting for covariates. Validate models with bootstrapping or cross-validation to ensure robustness .

Q. How should researchers design a study to evaluate this compound’s long-term neurochemical effects?

Implement a longitudinal cohort design with repeated cerebrospinal fluid (CSF) sampling and PET imaging to track receptor occupancy. Include sham controls and blinded assessors to reduce bias. Use multivariate ANOVA to analyze temporal changes in neurotransmitter levels, adjusting for baseline covariates .

Methodological Guidance for Data Validation

- Assessing Study Quality : Create a scoring system based on criteria from (e.g., clarity of disease definitions, cost/value transparency, sensitivity analysis reporting) to rank this compound studies.

- Addressing Ethical and Technical Bias : Use stratified randomization in animal studies and pre-register protocols on platforms like Open Science Framework to enhance reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.